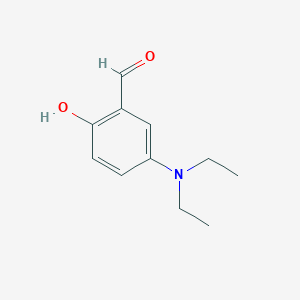

5-(Diethylamino)-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality 5-(Diethylamino)-2-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Diethylamino)-2-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(diethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)10-5-6-11(14)9(7-10)8-13/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSMPHMHBQPOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513363 | |

| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-79-4 | |

| Record name | 5-(Diethylamino)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 5-(Diethylamino)-2-hydroxybenzaldehyde

Executive Summary & Strategic Analysis

This guide details the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4).[1] It is critical to distinguish this target from its more common isomer, 4-(diethylamino)-2-hydroxybenzaldehyde (used in coumarin dyes). The distinction lies entirely in the starting material and the regiochemical outcome of the formylation.[2]

-

Target Molecule: 5-(diethylamino)-2-hydroxybenzaldehyde[1]

-

Primary Precursor: 4-(Diethylamino)phenol

-

Key Challenge: Regiocontrol. The diethylamino group is a stronger activator than the hydroxyl group.[2] However, steric hindrance from the ethyl groups discourages substitution ortho to the nitrogen, directing the formyl group ortho to the hydroxyl moiety.[2]

Structural & Retrosynthetic Logic[1]

The target molecule features an aldehyde group ortho to a phenol and meta to a diethylamine.[2]

| Parameter | 4-Isomer (Common) | 5-Isomer (Target) |

| Structure | 4-(Et₂N)-2-OH-benzaldehyde | 5-(Et₂N)-2-OH-benzaldehyde |

| Starting Material | 3-(Diethylamino)phenol | 4-(Diethylamino)phenol |

| Directing Effect | Amino group directs para (to C4) | Amino group para is blocked; Sterics direct to C2 |

| Primary Application | Coumarin/Rhodamine Dyes | Specialized Fluorescent Probes/Schiff Bases |

Reaction Mechanism & Regioselectivity[1][3]

The Vilsmeier-Haack reaction utilizes a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl₃.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the steric influence on regioselectivity.

Experimental Protocol

Materials & Reagents[1][5]

| Reagent | Role | Equiv. | Notes |

| 4-(Diethylamino)phenol | Substrate | 1.0 | Must be dry; moisture quenches Vilsmeier reagent. |

| Phosphoryl Chloride (POCl₃) | Reagent | 1.2 - 1.5 | Corrosive/Toxic. Reacts violently with water. |

| DMF (Anhydrous) | Solvent/Reagent | 5.0 - 8.0 | Acts as both solvent and reactant source. |

| Sodium Acetate (aq) | Buffer | N/A | Used for controlled hydrolysis (pH 4-5). |

| Dichloromethane (DCM) | Extraction | N/A | For product isolation. |

Step-by-Step Methodology

Phase 1: Generation of Vilsmeier Reagent (Critical Safety Step)

-

Setup a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge with anhydrous DMF (5.0 equiv). Cool to 0°C in an ice/salt bath.

-

Add POCl₃ (1.2 equiv) dropwise over 30 minutes.

-

Observation: The solution will turn pale yellow/orange. Ensure internal temperature does not exceed 5°C to prevent thermal decomposition.

-

Stir: Maintain at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

-

Phase 2: Substrate Addition & Reaction

-

Dissolve 4-(diethylamino)phenol (1.0 equiv) in a minimum volume of DMF.

-

Add the phenol solution dropwise to the Vilsmeier reagent at 0°C.

-

Note: The reaction is exothermic.

-

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60°C - 70°C for 3–4 hours.

-

QC Check: Monitor via TLC (Solvent: Hexane/EtOAc 7:3). The starting material spot should disappear, and a new fluorescent spot (aldehyde) will appear.[2]

-

Phase 3: Hydrolysis & Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Neutralize the solution to pH 5–6 using saturated Sodium Acetate solution.

-

Observation: A precipitate or oil will separate.

-

-

Extract with Dichloromethane (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification

-

Crude Product: Usually a dark viscous oil or solid.

-

Recrystallization: Dissolve in minimal hot Ethanol (EtOH). Add water dropwise until turbidity persists. Cool to 4°C.

-

Alternative (Column Chromatography): Silica gel; Eluent Gradient: Hexane

10% EtOAc/Hexane.

Process Workflow & Quality Control

This workflow ensures reproducibility and safety.

Figure 2: Operational workflow for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.

Analytical Validation

To validate the synthesis of the correct isomer (5- vs 4-), NMR analysis is required.

-

¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

-

Aldehyde (-CHO): Singlet at ~9.6–9.8 ppm.

-

Phenolic (-OH): Broad singlet at ~10.5–11.0 ppm (often H-bonded).

-

Aromatic Region:

-

Diethylamino: Triplet (~1.1 ppm) and Quartet (~3.3 ppm).

-

References

-

PubChem. 5-(diethylamino)-2-hydroxybenzaldehyde (Compound). National Library of Medicine. [Link]

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[2] (Standard reference for Vilsmeier mechanism and regioselectivity).

Sources

- 1. 5-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 12934647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Introduction: The Significance of Substituted Salicylaldehydes

An In-depth Technical Guide to the Preparation of 5-(Diethylamino)-2-hydroxybenzaldehyde

5-(Diethylamino)-2-hydroxybenzaldehyde is a member of the salicylaldehyde family, a class of aromatic aldehydes that serve as pivotal building blocks in organic synthesis. The strategic placement of a hydroxyl group ortho to a formyl group imparts unique chemical reactivity, enabling their use in the synthesis of a wide array of heterocyclic compounds, Schiff bases, and complex ligands for coordination chemistry. The dialkylamino moiety, in particular, acts as a strong electron-donating group, modulating the electronic properties of the aromatic ring and influencing the compound's utility. Derivatives of the closely related 4-(diethylamino)salicylaldehyde scaffold have been investigated as precursors for thiosemicarbazones with potential as anti-Alzheimer agents, highlighting the pharmaceutical relevance of this structural motif.[1] This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles for the preparation of 5-(diethylamino)-2-hydroxybenzaldehyde.

Synthetic Strategy: Regioselective Formylation of 4-(Diethylamino)phenol

The synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde is achieved through the electrophilic formylation of the precursor, 4-(diethylamino)phenol. Several classical methods exist for the ortho-formylation of phenols, including the Duff, Vilsmeier-Haack, and Reimer-Tiemann reactions.[2][3] For this specific transformation, the Reimer-Tiemann reaction offers a direct and well-established route.[4][5]

Causality of Reaction Choice and Regioselectivity:

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[4] The key reactive electrophile is dichlorocarbene (:CCl₂), generated in situ. The choice of this reaction is predicated on its proven efficacy for ortho-formylation.[5]

The regioselectivity of the formylation on the 4-(diethylamino)phenol ring is governed by the powerful activating and directing effects of the hydroxyl (-OH) and diethylamino (-NEt₂) substituents.

-

Phenoxide Formation: In the strongly basic medium, the phenolic proton is abstracted to form a phenoxide ion. This greatly increases the nucleophilicity of the aromatic ring.

-

Directing Effects: Both the phenoxide (-O⁻) and the diethylamino (-NEt₂) groups are strong ortho-, para-directing activators. Since they are situated para to each other, their activating effects are additive.

-

Steric Hindrance: The positions ortho to the diethylamino group (C-3 and C-5) are sterically hindered by the ethyl groups.

-

Ortho-Formylation: The primary directing group for this reaction is the phenoxide, which directs the incoming electrophile (dichlorocarbene) to its ortho positions (C-2 and C-6). The electron density is highest at these positions.[6] Given that C-2 and C-6 are equivalent, the attack of dichlorocarbene occurs here, leading exclusively to the desired 2-hydroxy product.

Therefore, the Reimer-Tiemann reaction provides a reliable method for the regioselective synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.

Reaction Mechanism: The Reimer-Tiemann Pathway

The mechanism proceeds through several distinct stages, beginning with the generation of the electrophile and culminating in the formation of the aldehyde.[4]

-

Dichlorocarbene Formation: Sodium hydroxide deprotonates chloroform to form the trichloromethyl anion, which rapidly undergoes alpha-elimination to yield the highly electrophilic dichlorocarbene.

-

Phenoxide Formation: The phenol starting material is deprotonated by the base to form the sodium 4-(diethylamino)phenoxide.

-

Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the dichlorocarbene, forming a dichloromethyl-substituted intermediate.

-

Tautomerization & Hydrolysis: The intermediate rearomatizes, and the dichloromethyl group is subsequently hydrolyzed by the aqueous base to yield the final aldehyde product upon acidic workup.

Caption: The Reimer-Tiemann mechanism for the formylation of 4-(diethylamino)phenol.

Detailed Experimental Protocol

This protocol is a representative procedure for the Reimer-Tiemann formylation of a substituted phenol, adapted for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.

Table 1: Reagents and Materials

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Moles | Amount Used | Role |

| 4-(Diethylamino)phenol | C₁₀H₁₅NO | 165.23 | 0.10 | 16.52 g | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | 0.40 | 16.0 g | Base |

| Chloroform | CHCl₃ | 119.38 | 0.12 | 14.3 g (9.6 mL) | Formylating Agent |

| Water (Deionized) | H₂O | 18.02 | - | 30 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~300 mL | Extraction Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed | Acid for Workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |

| Ethanol/Hexane | - | - | - | As needed | Recrystallization |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide (16.0 g, 0.40 mol) in water (30 mL).

-

Substrate Addition: To the stirred sodium hydroxide solution, add 4-(diethylamino)phenol (16.52 g, 0.10 mol). Heat the mixture to 65-70°C in a water bath to ensure complete dissolution and formation of the phenoxide.

-

Chloroform Addition: Slowly add chloroform (9.6 mL, 0.12 mol) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the temperature at 65-70°C by adjusting the heating or using a cool water bath if necessary.[7] A biphasic system may be observed.[6]

-

Reaction Period: After the addition is complete, continue to stir the mixture vigorously at 70°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Set up for simple distillation and carefully remove the excess chloroform.

-

Workup - Acidification: Transfer the remaining dark-colored aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution to pH ~5-6 by the slow addition of concentrated hydrochloric acid with stirring.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[6]

-

Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-(diethylamino)-2-hydroxybenzaldehyde.

Caption: Experimental workflow for the synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde.

Product Characterization

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.8 ppm), the phenolic hydroxyl proton (>10 ppm), aromatic protons in their respective regions, and signals for the ethyl groups of the diethylamino substituent (a quartet and a triplet).[8]

-

¹³C NMR: The carbon NMR will show a distinctive peak for the aldehyde carbonyl carbon (~190 ppm) in addition to the aromatic and aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretching band around 1650-1670 cm⁻¹, and a broad O-H stretching band for the hydroxyl group.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅NO₂, MW: 193.24 g/mol ).[7]

Safety and Troubleshooting

Safety Precautions:

-

Chloroform: is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Sodium Hydroxide: is highly corrosive. Avoid contact with skin and eyes.

-

Hydrochloric Acid: is corrosive and causes severe burns. Handle with care.

-

The reaction is exothermic and can be prone to thermal runaway if chloroform is added too quickly.[7]

Troubleshooting:

-

Low Yield: Yields in the Reimer-Tiemann reaction can be moderate. Ensure vigorous stirring to facilitate mixing between the aqueous and organic phases. The use of a phase-transfer catalyst can sometimes improve yields.[7]

-

Tar Formation: The formation of dark, tarry byproducts is common due to the harsh basic conditions. Careful temperature control and purification are necessary to isolate the desired product.

-

Incomplete Reaction: Monitor the reaction by TLC. If starting material persists, the reaction time can be extended. Ensure the base is of high quality and used in sufficient excess.

References

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde. Coll. Vol. 4, p.331 (1963); Vol. 35, p.39 (1955). Retrieved from [Link]

-

Khan, I., et al. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. Archiv der Pharmazie. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Patent No. US3711551A. (1973). Process of producing ortho-aminophenol. Google Patents.

-

ResearchGate. (2025). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Retrieved from [Link]

-

Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-541. Retrieved from [Link]

-

Khan Academy. (2023, March 30). Reimann Tiemann reaction | formylation of phenol [Video]. YouTube. Retrieved from [Link]

-

Pouramini, Z., & Moradi, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 76(8), 1095-1103. Retrieved from [Link]

-

Toche, R. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAJPR, 1(1). Retrieved from [Link]

-

RepHip UNR. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

-

Duff Reaction. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. psiberg.com [psiberg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(Diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Aldehyde

5-(Diethylamino)-2-hydroxybenzaldehyde is an aromatic organic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a hydroxyl group, a formyl (aldehyde) substituent, and a diethylamino moiety on a benzene ring, imparts a range of valuable physicochemical properties. This guide provides a comprehensive overview of this compound, from its fundamental characteristics and synthesis to its burgeoning applications in drug discovery and fluorescence-based research. The strategic placement of the electron-donating diethylamino group and the chelating-capable hydroxy and aldehyde groups make it a compelling building block for the synthesis of novel therapeutic agents and a functional core for the design of sensitive fluorescent probes.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 5-(diethylamino)-2-hydroxybenzaldehyde is paramount for its effective application in research and development. The following table summarizes its key computed and experimental data.

| Property | Value | Source |

| CAS Number | 58537-79-4 | PubChem[1] |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 193.24 g/mol | PubChem[1] |

| IUPAC Name | 5-(diethylamino)-2-hydroxybenzaldehyde | PubChem[1] |

| SMILES | CCN(CC)C1=CC(=C(C=C1)O)C=O | PubChem[1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents | Inferred from related compounds |

Synthesis and Purification: A Practical Approach

Proposed Synthesis Workflow: Ortho-Formylation of 4-(Diethylamino)phenol

The most plausible synthetic pathway involves the direct formylation of 4-(diethylamino)phenol at the ortho position to the hydroxyl group. This can be achieved through various methods, with the Duff reaction or a modified Reimer-Tiemann reaction being suitable candidates.

Caption: Proposed synthesis workflow for 5-(diethylamino)-2-hydroxybenzaldehyde.

Detailed Experimental Protocol (Adapted Duff Reaction)

Materials:

-

4-(Diethylamino)phenol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Trifluoroacetic acid (TFA) or Boric Acid

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(diethylamino)phenol (1 equivalent) and hexamethylenetetramine (1.5 equivalents).

-

Solvent and Catalyst Addition: Add glycerol as the solvent and trifluoroacetic acid or boric acid as a catalyst.

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add an aqueous solution of hydrochloric acid and heat the mixture under reflux for approximately 30 minutes to hydrolyze the intermediate.

-

Extraction: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 5-(diethylamino)-2-hydroxybenzaldehyde.

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectral data for 5-(diethylamino)-2-hydroxybenzaldehyde is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[2][3]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.5-10.0 ppm), the phenolic hydroxyl proton (a broad singlet), and the ethyl groups of the diethylamino substituent (triplet and quartet).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons (with shifts influenced by the hydroxyl, aldehyde, and diethylamino groups), and the carbons of the ethyl groups.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenol, the C=O stretching of the aldehyde, and C-N stretching of the amino group.[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Mechanism of Action and Applications in Research

The unique electronic properties of 5-(diethylamino)-2-hydroxybenzaldehyde make it a valuable tool in various research domains, particularly as a fluorescent probe and a precursor in medicinal chemistry.

Fluorescent Properties and Sensing Mechanisms

The presence of the electron-donating diethylamino group and the electron-withdrawing aldehyde group on the phenolic backbone suggests that this molecule likely possesses interesting photophysical properties. Many salicylaldehyde derivatives are known to exhibit fluorescence, often influenced by factors such as solvent polarity and pH.[5] The fluorescence of such compounds can be modulated through mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Caption: Generalized mechanism of fluorescence modulation.

Applications in Drug Discovery and Development

Derivatives of salicylaldehyde have shown promise in the development of therapeutic agents. For instance, thiosemicarbazone derivatives of 4-(diethylamino)salicylaldehyde have been synthesized and evaluated as potential inhibitors of cholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease.[6] The core structure of 5-(diethylamino)-2-hydroxybenzaldehyde provides a versatile scaffold for the synthesis of a library of compounds for screening against various biological targets.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

5-(Diethylamino)-2-hydroxybenzaldehyde is a compound with considerable potential in both materials science and medicinal chemistry. Its adaptable synthesis and intriguing electronic properties make it a prime candidate for the development of novel fluorescent sensors for bioimaging and environmental monitoring. Furthermore, its utility as a synthetic intermediate opens avenues for the creation of new drug candidates targeting a range of diseases. Further research into the specific photophysical properties and biological activities of this compound and its derivatives is warranted and is expected to unveil new and exciting applications.

References

-

Bader, A. T., & Raji, S. Q. (2024). Synthesis and Characterization of Ni(II) Schiff Base Complex as a Precursor for NiO Nanoparticles and an Investigation of Their Corrosion Inhibition. ResearchGate. Available at: [Link]

-

Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Modeling. Available at: [Link]

- Google Patents. (Year). Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.

-

ResearchGate. (Year). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]

-

Sanmartin-Matalobos, J., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Sciforum. Available at: [Link]

-

Farooq, U., et al. (2024). Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents. ResearchGate. Available at: [Link]

-

ResearchGate. (Year). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents. Available at: [Link]

-

PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxybenzaldehyde. Available at: [Link]

-

Semantic Scholar. (n.d.). A two-photon lysosome-targeted probe for endogenous formaldehyde in living cells. Available at: [Link]

-

Exposome-Explorer. (n.d.). 2-HYDROXYBENZALDEHYDE. Available at: [Link]

- Google Patents. (Year). Method for producing 2-(4-n, n-dialkylamino-2-hydroxybenzoyl)benzoates.

Sources

- 1. 5-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 12934647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

Technical Profile: 5-(Diethylamino)-2-Hydroxybenzaldehyde

This guide provides an in-depth technical analysis of 5-(diethylamino)-2-hydroxybenzaldehyde , a critical intermediate in the synthesis of functional fluorescent dyes and Schiff base ligands.

While the molecular weight is a fixed physical constant, its implications in stoichiometry, mass spectrometry, and synthetic yield calculations are paramount for high-precision applications.[1][2]

Molecular Weight & Physicochemical Characterization[3]

Executive Summary & Core Metrics

5-(diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4 ) is an aromatic aldehyde characterized by a diethylamino group para to the aldehyde functionality and a hydroxyl group at the ortho position.[3] It serves as a versatile building block for fluorescent probes , coumarin dyes , and metal ion sensors .[1][2]

The precise molecular weight is 193.24 g/mol .[3][4][5] This value is critical for calculating molar equivalents in condensation reactions (e.g., Knoevenagel condensation) where stoichiometry directly impacts yield and purity.[1][2]

Key Physicochemical Data

| Metric | Value | Unit | Notes |

| Molecular Weight | 193.24 | g/mol | Average Mass |

| Monoisotopic Mass | 193.1103 | Da | For High-Res MS (HRMS) |

| Molecular Formula | - | - | |

| CAS Number | 58537-79-4 | - | Note: Distinct from the 4-isomer (CAS 17754-90-4) |

| Appearance | Pale Yellow Solid | - | Oxidizes upon air exposure |

| Solubility | DMSO, DMF, MeOH | - | Poor solubility in water |

| pKa (Calculated) | ~8.5 (Phenolic OH) | - | Relevance for pH-sensitive probes |

CRITICAL ISOMER ALERT: Researchers often confuse 5-(diethylamino)-2-hydroxybenzaldehyde (derived from 4-diethylaminophenol) with its isomer 4-(diethylamino)salicylaldehyde (CAS 17754-90-4, derived from 3-diethylaminophenol).

Structural Analysis & Isomerism

The structural integrity of this molecule hinges on the push-pull electronic system created by the electron-donating diethylamino group and the electron-withdrawing formyl group.

Graphviz Structural Logic

The following diagram illustrates the connectivity and the critical numbering scheme to distinguish the 5-isomer from the 4-isomer.

Figure 1: Structural connectivity of 5-(diethylamino)-2-hydroxybenzaldehyde, highlighting the substituent positions relative to the benzene core.[1][2]

Synthetic Pathway: The Vilsmeier-Haack Formylation[6][8]

The synthesis of 5-(diethylamino)-2-hydroxybenzaldehyde typically employs the Vilsmeier-Haack reaction . This protocol is favored for its regioselectivity and mild conditions compared to the Reimer-Tiemann reaction.

Mechanism of Action

The reaction involves the in-situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and Phosphorus Oxychloride (

Substrate Selection: To obtain the 5-isomer , one must start with 4-diethylaminophenol .[1] (Note: Starting with 3-diethylaminophenol yields the 4-isomer).

Experimental Protocol (Standardized)

-

Reagent Preparation:

-

Cool anhydrous DMF (5.0 eq) to 0°C under

atmosphere. -

Dropwise add

(1.2 eq) over 30 minutes. Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent. -

Observation: Solution turns pale yellow/viscous.

-

-

Substrate Addition:

-

Dissolve 4-diethylaminophenol (1.0 eq) in minimal DMF.

-

Add slowly to the Vilsmeier reagent.

-

Causality: Slow addition prevents exotherms that promote tar formation.

-

-

Cyclization/Heating:

-

Warm to 60°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: Disappearance of starting phenol spot (

).

-

-

Hydrolysis & Workup:

-

Purification:

-

Recrystallize from Ethanol or purify via flash chromatography (

).

-

Figure 2: Vilsmeier-Haack synthetic workflow for the target aldehyde.

Analytical Characterization

Validating the identity of the synthesized molecule requires a multi-modal approach. The molecular weight (193.[3][4][5]24) is the primary checkpoint.

Mass Spectrometry (MS)[2]

-

Technique: ESI-MS (Positive Mode)

-

Expected Signal:

peak at 194.12 m/z . -

Interpretation: A clean peak at 194.12 confirms the formula

. The absence of a peak at 221 m/z rules out formylation at multiple sites.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.6 - 9.8 ppm | Singlet (s) | 1H | Aldehyde (-CHO) proton. Diagnostic peak. |

| 10.5 - 11.0 ppm | Broad Singlet | 1H | Phenolic (-OH) . Often broadened by H-bonding. |

| 6.5 - 7.5 ppm | Multiplets | 3H | Aromatic protons (Pattern depends on coupling).[7] |

| 3.3 - 3.5 ppm | Quartet (q) | 4H | Methylene protons ( |

| 1.1 - 1.2 ppm | Triplet (t) | 6H | Methyl protons ( |

Functional Applications

The utility of 5-(diethylamino)-2-hydroxybenzaldehyde extends beyond simple synthesis. It is a "smart" ligand precursor.

Fluorescent Sensing (Schiff Bases)

Reaction with hydrazines or primary amines yields Schiff bases (

-

Mechanism: The diethylamino group acts as an electron donor, while the imine (Schiff base) acts as an acceptor.[1][2]

-

Metal Sensing: The phenolic -OH and the imine -N provide a binding pocket for ions like

and

Coumarin Synthesis (Isomer Specific)

-

Note: While the 4-isomer is the standard precursor for 7-diethylaminocoumarin (a laser dye), the 5-isomer yields coumarins with different substitution patterns (6-diethylamino coumarins), which possess distinct spectral properties (often red-shifted emission).

References

-

PubChem Compound Summary. (2025). 5-(Diethylamino)-2-hydroxybenzaldehyde (CID 12934647). National Center for Biotechnology Information. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction.[8][9][10][11] Comprehensive Organic Synthesis, 2, 777-794.[1][2] [Source Verification Needed for General Mechanism]

-

Sigma-Aldrich. (2025).[4][5] Product Specification: 4-(Diethylamino)salicylaldehyde (Isomer Comparison).Link[2]

-

BenchChem. (2025). Vilsmeier-Haack Reaction Guide.[9]Link[2]

Sources

- 1. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 2. Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 12934647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Diethylamino)salicylaldehyde 98 17754-90-4 [sigmaaldrich.com]

- 5. 4-(Diethylamino)salicylaldehyde 98 17754-90-4 [sigmaaldrich.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Solubility of 5-(diethylamino)-2-hydroxybenzaldehyde

Abstract: The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability. This guide addresses the significant gap in publicly available experimental data for 5-(diethylamino)-2-hydroxybenzaldehyde (CAS: 58537-79-4), a substituted salicylaldehyde of interest in chemical synthesis and materials science. We provide a comprehensive theoretical framework and robust, step-by-step experimental protocols for the definitive determination of its solubility profile. This document is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to advance their work.

Introduction: The Imperative of Solubility Data

5-(diethylamino)-2-hydroxybenzaldehyde is a bifunctional organic molecule featuring a salicylaldehyde core modified with an electron-donating diethylamino group. This structure imparts unique electronic and chemical properties, making it a valuable intermediate. However, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined solubility data. Such data is fundamental for:

-

Reaction Optimization: Selecting appropriate solvent systems and predicting reaction phase behavior.

-

Purification Processes: Designing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable solutions or dispersions for various applications.

-

Biological Screening: Ensuring compound viability in aqueous assay buffers and predicting potential bioavailability challenges.

This guide moves beyond theoretical postulation to provide a self-validating, field-proven framework for generating this crucial data. We will first analyze the physicochemical properties of the molecule to predict its behavior and then detail the definitive methods for its empirical measurement.

Core Physicochemical & Structural Analysis

A molecule's solubility is dictated by its structure. The key to understanding 5-(diethylamino)-2-hydroxybenzaldehyde lies in analyzing its functional components: a phenolic hydroxyl group, an aromatic aldehyde, and a tertiary amine.

| Property | Value / Description | Source |

| IUPAC Name | 5-(diethylamino)-2-hydroxybenzaldehyde | - |

| CAS Number | 58537-79-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Computed XLogP3 | 2.4 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | [1] |

| Hydrogen Bond Acceptors | 3 (N, O=C, O-H) | [1] |

Causality Behind Expected Solubility:

-

Lipophilicity (logP): The computed octanol-water partition coefficient (XLogP3) of 2.4 indicates a moderate lipophilic character.[1] This value suggests that the compound will favor solubility in non-polar organic solvents over water. It resides in a range where aqueous solubility is often low but membrane permeability can be favorable.

-

Polarity (TPSA): A Topological Polar Surface Area of 40.5 Ų suggests the molecule has polar features, primarily due to the oxygen and nitrogen atoms.[1] This polarity is essential for interaction with polar solvents, but the influence of the non-polar ethyl groups and the benzene ring counteracts this, leading to an expectation of limited aqueous solubility.

-

Amphoteric Nature (pKa): The molecule is amphoteric, possessing both a weakly acidic and a weakly basic functional group.

-

Acidic Center: The phenolic hydroxyl group is acidic. For the parent compound, salicylaldehyde, the pKa is approximately 8.4.[2][3] We can expect a similar pKa for this derivative. At pH values significantly above this pKa, the hydroxyl group will deprotonate to form a phenolate anion, drastically increasing aqueous solubility.

-

Basic Center: The diethylamino group is a tertiary amine and is basic. The pKa of the conjugate acid of a similar compound, N,N-diethylaniline, is approximately 6.6.[4] We can therefore predict that at pH values significantly below ~6.0-6.5, the amine will be protonated to form a cationic ammonium salt, which will also exhibit enhanced aqueous solubility.

-

This amphoteric nature is the single most important factor governing the solubility of 5-(diethylamino)-2-hydroxybenzaldehyde in aqueous media. Its solubility will be lowest in the neutral pH range (where the molecule is un-ionized) and will increase significantly in both acidic and basic solutions.

Caption: pH-dependent ionization and its impact on aqueous solubility.

Experimental Determination of Thermodynamic Solubility

Due to the absence of published data, the following protocols provide a definitive methodology for determining the thermodynamic (equilibrium) solubility of 5-(diethylamino)-2-hydroxybenzaldehyde. The gold-standard shake-flask method is employed, which ensures that a true equilibrium is reached between the solid-state compound and the solvent.[5]

Protocol 1: Equilibrium Solubility by the Shake-Flask Method

This protocol is adapted from the OECD 105 Test Guideline and represents the most reliable method for determining thermodynamic solubility.[6]

Objective: To determine the saturation concentration of the compound in a given solvent at a controlled temperature and establish equilibrium.

Methodology:

-

Preparation: For each solvent to be tested (e.g., Water, pH 4.0 Buffer, pH 7.4 Buffer, pH 10.0 Buffer, Ethanol, Acetonitrile), prepare a 5 mL aliquot in a clear glass vial with a screw cap.

-

Addition of Compound: Add an excess amount of solid 5-(diethylamino)-2-hydroxybenzaldehyde to each vial. An amount that is visibly in excess (e.g., 5-10 mg) is sufficient. The goal is to ensure a solid phase remains after equilibrium is achieved, confirming saturation.

-

Equilibration: Tightly cap the vials. Place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Causality: Shorter incubation times may lead to an underestimation of solubility (kinetic solubility), whereas a 24-hour period is generally sufficient for most compounds to reach a true thermodynamic equilibrium.[7]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow larger particles to settle. To separate the saturated supernatant from the excess solid, use one of the following methods:

-

Centrifugation (Preferred): Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes. This will pellet the excess solid.

-

Filtration: Using a syringe, carefully draw the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter. Causality: It is critical to select a filter material that does not bind the compound. A quick binding test should be performed. Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter.

-

-

Sampling and Dilution: Carefully transfer a precise aliquot of the clear, saturated supernatant into a clean vial. Perform a precise serial dilution with the appropriate solvent to bring the concentration into the linear range of the chosen analytical method (see Protocols 3.2 and 3.3).

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and ability to separate the parent compound from any potential impurities or degradants.[4]

Objective: To accurately quantify the concentration of 5-(diethylamino)-2-hydroxybenzaldehyde in the saturated supernatant.

Methodology:

-

Instrumentation & Conditions (Starting Point):

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both with 0.1% formic acid or trifluoroacetic acid). A good starting point is 60:40 Acetonitrile:Water. Causality: The C18 stationary phase interacts with the lipophilic portions of the molecule, while the acetonitrile/water mobile phase allows for elution. The acid modifier ensures sharp peak shapes by suppressing the ionization of the free silanol groups on the column and protonating the analyte's amine.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: Based on the conjugated system, a wavelength between 340-380 nm should be optimal. Determine the experimental λmax by running a UV-Vis scan on a dilute standard.

-

-

Calibration Curve Preparation:

-

Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in Acetonitrile).

-

Perform a precise serial dilution of the stock solution to create a series of at least 5 calibration standards spanning the expected concentration range of your diluted samples.

-

Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.995 for accuracy.

-

-

Sample Analysis:

-

Inject the diluted supernatant samples (from Protocol 3.1) in triplicate.

-

Average the peak areas for each sample.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility in the original supernatant. Report the value in mg/mL or µM.

-

Protocol 3: Quantitative Analysis by UV-Vis Spectroscopy

For high-purity samples, UV-Vis spectroscopy offers a faster, simpler method for quantification.

Objective: To rapidly quantify the concentration of the compound using its absorbance of UV-visible light.

Methodology:

-

Determine λmax: Prepare a dilute solution of the compound in the relevant solvent. Scan the solution from 200-600 nm to find the wavelength of maximum absorbance (λmax). As reasoned above, this is expected to be in the 340-380 nm range.[8]

-

Calibration Curve Preparation:

-

Using the same stock solution as in Protocol 3.2, prepare a series of at least 5 calibration standards.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve must be linear (R² > 0.995) in the desired range (Beer's Law).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted supernatant samples. Ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU). If not, adjust the dilution.

-

-

Calculation:

-

Use the calibration curve's linear equation to calculate the concentration in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility.

-

Data Interpretation and Expected Profile

Based on the theoretical analysis, the experimental data should reveal a distinct pH-dependent solubility profile.

| Solvent System | Expected Solubility | Rationale |

| pH 2.0-4.0 Buffer | High | The diethylamino group (pKa ~6-7) will be fully protonated (-N⁺HEt₂), forming a soluble salt. |

| pH 7.4 Buffer | Low | The molecule will be predominantly in its neutral, un-ionized form. Solubility will be low and governed by its lipophilicity (logP). |

| pH 10.0 Buffer | High | The phenolic hydroxyl group (pKa ~8-9) will be deprotonated (-O⁻), forming a soluble phenolate salt. |

| Ethanol / Acetonitrile | High / Very High | These organic solvents can effectively solvate both the polar functional groups and the non-polar hydrocarbon portions of the molecule. |

Conclusion

While published experimental data for the solubility of 5-(diethylamino)-2-hydroxybenzaldehyde is lacking, a robust understanding of its physicochemical properties allows for a strong predictive assessment. Its amphoteric nature, with distinct acidic and basic centers, dictates a U-shaped pH-solubility profile, with minimal solubility at neutral pH. The protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for researchers to generate their own high-quality, reliable solubility data. Adherence to these standardized methods will ensure accuracy and reproducibility, enabling the confident application of this compound in further research and development.

References

-

PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Netz, D. J., & Rzepa, H. S. (2019). Figure 3. UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL... [Image]. In Heterogeneous Oxidation of Syringaldehyde and Vanillin: A Model for Lignin Oxidation in Atmospheric Aerosols. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). salicylaldehyde (PAMDB120041). Retrieved from [Link]

-

PubChem. (n.d.). Salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

- 1. 5-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 12934647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: salicylaldehyde (PAMDB120041) [pseudomonas.umaryland.edu]

- 3. Salicylaldehyde | 90-02-8 [chemicalbook.com]

- 4. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]

- 5. Salicylaldehyde, TMS derivative [webbook.nist.gov]

- 6. N,N-Diethylaniline [webbook.nist.gov]

- 7. p-Hydroxybenzaldehyde [drugfuture.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Guide to the Spectroscopic Characterization of 5-(diethylamino)-2-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-(diethylamino)-2-hydroxybenzaldehyde (C₁₁H₁₅NO₂), a key intermediate in various chemical syntheses. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a detailed interpretation of the compound's spectroscopic signature. This document covers Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Each section includes not only the raw data but also an in-depth analysis of the underlying principles, validated experimental protocols, and the causal reasoning behind the observed spectral features. This guide is designed to serve as a practical reference for the unambiguous identification and characterization of this molecule.

Introduction

5-(diethylamino)-2-hydroxybenzaldehyde is an aromatic compound featuring three key functional groups: a hydroxyl group, a diethylamino group, and an aldehyde group, all attached to a benzene ring.[1] The electronic interplay between the electron-donating hydroxyl and diethylamino groups and the electron-withdrawing aldehyde group creates a unique chemical environment that is reflected in its spectroscopic properties. Accurate characterization is paramount for its use in the synthesis of pharmaceuticals, dyes, and fluorescent probes. This guide provides the foundational spectroscopic data and interpretive logic required for its confident identification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for the carbon and hydrogen atoms of 5-(diethylamino)-2-hydroxybenzaldehyde will be used throughout this guide.

Caption: Workflow for acquiring an ATR-IR spectrum.

-

Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol. [2]2. Background Scan: Before analyzing the sample, take a background measurement of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid 5-(diethylamino)-2-hydroxybenzaldehyde powder onto the center of the ATR crystal. [2]4. Pressure Application: Use the instrument's pressure arm to press the solid firmly against the crystal. Good contact is essential for a strong, high-quality spectrum.

-

Data Collection: Acquire the IR spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ with 16-32 scans is sufficient for a good signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Conjugated systems, like the one in 5-(diethylamino)-2-hydroxybenzaldehyde, exhibit characteristic absorptions in the UV-Vis range.

Data Summary:

| Solvent | λ_max (nm) | Associated Transition |

| Ethanol | ~350-380 | π → π |

| Cyclohexane | ~330-360 | π → π |

Note: λ_max values are approximate and can be influenced by solvent polarity.

Interpretation: The extended π-conjugated system, which includes the benzene ring, the carbonyl group, and the lone pairs on the nitrogen and oxygen atoms, is responsible for the strong absorption in the near-UV and visible regions. The primary absorption band (λ_max) corresponds to a π → π* electronic transition. The position of λ_max is sensitive to solvent polarity; more polar solvents like ethanol can stabilize the excited state through hydrogen bonding, often leading to a red shift (a shift to a longer wavelength) compared to non-polar solvents like cyclohexane.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Dilution: Prepare a dilute solution (e.g., ~1-10 µg/mL) from the stock solution. The final concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert Law.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").

-

Sample Measurement: Rinse and fill a second quartz cuvette with the diluted sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 200 to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through the analysis of its fragmentation patterns.

Data Summary (Electron Impact Ionization):

| m/z | Ion Identity | Interpretation |

| 193 | [M]⁺˙ | Molecular Ion |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical from a diethylamino group |

| 164 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 150 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Interpretation: The molecular ion peak ([M]⁺˙) at m/z 193 confirms the molecular weight of the compound (193.24 g/mol ). [1]The fragmentation pattern is characteristic of molecules with an N,N-diethylamino group. The most prominent fragmentation pathway is the alpha-cleavage next to the nitrogen atom, leading to the loss of a methyl radical (CH₃•) to form a stable iminium ion at m/z 178. This fragment is often the base peak in the spectrum. [3]Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation pathway for aromatic aldehydes. [4][5]

Caption: Simplified MS fragmentation pathway for the title compound.

Summary and Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating fingerprint for 5-(diethylamino)-2-hydroxybenzaldehyde. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with key features like the hydrogen-bonded hydroxyl proton and the downfield aldehyde signals providing definitive structural confirmation. IR spectroscopy corroborates this by identifying the characteristic vibrational frequencies of the hydroxyl, aldehyde, and amine functional groups. UV-Vis spectroscopy highlights the extended electronic conjugation, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. Together, these techniques provide an unambiguous and robust analytical dataset for the confident identification and quality control of this important chemical compound.

References

-

PubChem. 5-(Diethylamino)-2-hydroxybenzaldehyde . National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO . [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm . [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy . Organic Chemistry Data. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR . [Link]

-

Scribd. Fragmentation of BENZALDEHYDE (Maina) . [Link]

-

University of York. NMR Techniques in Organic Chemistry: a quick guide . [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques . [Link]

-

Chemistry LibreTexts. NMR Spectroscopy . [Link]

-

ResearchGate. FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand . [Link]

-

Gammadata. Tips for ATR Sampling . [Link]

-

Michigan State University. NMR Spectroscopy . [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states . [Link]

-

YouTube. Mass Spectrometry - Fragmentation and Interpretation . [Link]

-

ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis . [Link]

Sources

- 1. 5-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 12934647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR spectrum [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the NMR Analysis of 5-(diethylamino)-2-hydroxybenzaldehyde

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-(diethylamino)-2-hydroxybenzaldehyde, a versatile organic compound utilized in the synthesis of various dyes, pharmaceuticals, and fluorescent probes. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of substituted benzaldehydes.

Introduction to 5-(diethylamino)-2-hydroxybenzaldehyde

5-(diethylamino)-2-hydroxybenzaldehyde, also known as 5-(diethylamino)salicylaldehyde, possesses a molecular structure characterized by a benzaldehyde core with a hydroxyl group at the C2 position and a diethylamino group at the C5 position.[1] This substitution pattern gives rise to interesting electronic properties and a distinct NMR spectrum, which is crucial for its identification and for understanding its chemical behavior. The presence of both an electron-donating diethylamino group and a hydroxyl group ortho to the aldehyde function introduces specific electronic and steric effects that are reflected in the chemical shifts and coupling constants of the protons and carbons in the molecule.

The molecular structure of 5-(diethylamino)-2-hydroxybenzaldehyde is depicted below:

Caption: Molecular structure of 5-(diethylamino)-2-hydroxybenzaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde proton, the hydroxyl proton, the aromatic protons, and the protons of the diethylamino group. The analysis is based on established principles of NMR spectroscopy and comparison with structurally similar compounds, such as 4-(diethylamino)-2-hydroxybenzaldehyde and other substituted salicylaldehydes.[2][3]

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.5 - 10.0 | Singlet (s) | 1H | - |

| Hydroxyl (-OH) | ~11.0 - 12.0 | Broad Singlet (br s) | 1H | - |

| Aromatic H-3 | ~6.2 - 6.4 | Doublet (d) | 1H | J ≈ 2.5 Hz |

| Aromatic H-4 | ~6.0 - 6.2 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.5 Hz |

| Aromatic H-6 | ~7.1 - 7.3 | Doublet (d) | 1H | J ≈ 8.5 Hz |

| Methylene (-CH₂-) | ~3.3 - 3.5 | Quartet (q) | 4H | J ≈ 7.0 Hz |

| Methyl (-CH₃) | ~1.1 - 1.3 | Triplet (t) | 6H | J ≈ 7.0 Hz |

Causality behind Predicted Chemical Shifts:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a chemical shift in the downfield region of the spectrum.[4]

-

Hydroxyl Proton: The hydroxyl proton is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde group.[5][6] This hydrogen bonding significantly deshields the proton, causing its resonance to appear at a very high chemical shift, often as a broad signal. The chemical shift of this proton is also characteristically independent of the sample concentration.[6]

-

Aromatic Protons: The electron-donating diethylamino group at C5 and the hydroxyl group at C2 strongly influence the electron density in the aromatic ring, leading to a general upfield shift of the aromatic protons compared to unsubstituted benzaldehyde. The predicted splitting pattern arises from the coupling between adjacent aromatic protons.

-

Diethylamino Protons: The methylene protons are adjacent to the nitrogen atom, which causes a moderate deshielding effect. They appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information for the structural confirmation of 5-(diethylamino)-2-hydroxybenzaldehyde. The predicted chemical shifts are based on the analysis of similar substituted benzaldehydes and the known effects of hydroxyl, amino, and aldehyde functional groups on the chemical shifts of aromatic carbons.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 - 195 |

| C2 (-OH) | ~160 - 165 |

| C5 (-N(Et)₂) | ~150 - 155 |

| C1 (-CHO) | ~115 - 120 |

| C6 | ~125 - 130 |

| C4 | ~105 - 110 |

| C3 | ~100 - 105 |

| Methylene (-CH₂) | ~45 - 50 |

| Methyl (-CH₃) | ~10 - 15 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom.

-

Aromatic Carbons: The carbons attached to the electronegative oxygen (C2) and nitrogen (C5) atoms are significantly deshielded. The other aromatic carbons show shifts that are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The chemical shifts of the methylene and methyl carbons of the diethylamino group are in the typical range for aliphatic carbons attached to a nitrogen atom.

Advanced NMR Techniques: 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the COSY spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde, cross-peaks would be expected between the coupled aromatic protons (H-3 with H-4, and H-4 with H-6) and between the methylene and methyl protons of the diethylamino group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule. For instance, correlations would be expected between the aldehyde proton and C1 and C6, and between the aromatic protons and their neighboring carbons.

Caption: Workflow for comprehensive NMR analysis.

Experimental Protocol for NMR Analysis

Sample Preparation:

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. However, for studying hydrogen bonding or for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. It is important to note that protic solvents like CD₃OD will lead to the exchange of the hydroxyl proton, causing its signal to disappear from the spectrum.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: To remove any particulate matter that could affect the spectral resolution, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

Instrumentation: NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR: Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired using a 45-90 degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

-

2D NMR: The acquisition parameters for COSY, HSQC, and HMBC experiments should be optimized according to the instrument manufacturer's recommendations and the specific properties of the compound.

Conclusion

The NMR analysis of 5-(diethylamino)-2-hydroxybenzaldehyde provides a wealth of information about its molecular structure. The predicted ¹H and ¹³C NMR spectra, in conjunction with 2D NMR techniques, allow for a complete and unambiguous assignment of all proton and carbon signals. The characteristic chemical shift of the intramolecularly hydrogen-bonded hydroxyl proton is a key feature in the ¹H NMR spectrum. This comprehensive NMR analysis is a critical step in the quality control and characterization of this important chemical intermediate.

References

-

Neuroquantology. (2022). Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

- Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-102.

-

Bulletin of the Chemical Society of Japan. Nuclear Magnetic Resonance Study of Hydrogen Bond in Salicylaldehyde. [Link]

-

Chemistry Stack Exchange. Is there intramolecular hydrogen bonding in salicylaldehyde?. [Link]

-

ResearchGate. NMR to identify type of phenolic compound?. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Cheminformatics. [Link]

-

The Royal Society of Chemistry. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. [Link]

- Naczk, M., & Shahidi, F. (2004). Techniques for analysis of plant phenolic compounds. Food chemistry, 86(4), 583-594.

-

University of Bristol. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

SciSpace. NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

ResearchGate. ( 15 N 5 )-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15 N NMR Spectroscopy and Theoretical Calculations. [Link]

-

Columbia University. HSQC and HMBC. [Link]

-

ResearchGate. Assignment of 1 H-NMR spectrum for salicylaldehyde. [Link]

-

PLOS. A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). [Link]

-

ResearchGate. Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde. [Link]

-

H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

- 1. CAS 58186-71-3: 5-Amino-2-hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-(Diethylamino)salicylaldehyde(17754-90-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

1H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde

Executive Summary

5-(diethylamino)-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative with significant applications in the synthesis of fluorescent probes, Schiff base ligands, and other functional organic materials. Accurate structural elucidation is paramount for its application in these fields, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-(diethylamino)-2-hydroxybenzaldehyde, grounded in fundamental principles and supported by spectral data from analogous compounds. We will dissect the spectrum by examining the influence of the molecule's functional groups on chemical shifts and coupling constants, present a detailed protocol for sample preparation and data acquisition, and offer insights into the interpretation of the spectral data for researchers, scientists, and professionals in drug development and materials science.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of 5-(diethylamino)-2-hydroxybenzaldehyde features a 1,2,5-trisubstituted benzene ring. The interpretation of its ¹H NMR spectrum is governed by the interplay of electronic effects from each substituent, spin-spin coupling between adjacent protons, and a prominent intramolecular hydrogen bond.

The Role of Substituent Electronic Effects

The chemical shifts of the aromatic protons are dictated by the electron-donating and electron-withdrawing nature of the substituents:

-

-OH (Hydroxyl) Group: A strong activating group that donates electron density to the ring via resonance, primarily at the ortho and para positions. This effect increases the shielding of these protons, tending to shift their signals upfield (to lower ppm values).

-

-N(CH₂CH₃)₂ (Diethylamino) Group: Also a strong activating group, donating electron density through resonance and shielding the aromatic protons, particularly at its ortho and para positions.

-

-CHO (Aldehyde) Group: A deactivating group that withdraws electron density from the ring through both inductive and resonance effects. This deshields the aromatic protons, shifting their signals downfield (to higher ppm values).

In 5-(diethylamino)-2-hydroxybenzaldehyde, the protons H-3, H-4, and H-6 are influenced by a combination of these effects, leading to a predictable arrangement in the aromatic region of the spectrum.

Intramolecular Hydrogen Bonding: A Dominant Feature

A defining characteristic of salicylaldehydes is the strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the carbonyl oxygen of the adjacent aldehyde group.[1] This interaction locks the hydroxyl proton in a highly deshielded environment, causing its resonance to appear significantly downfield, often between δ 10-12 ppm.[1] This hydrogen bond restricts proton exchange, typically resulting in a sharp singlet, the chemical shift of which is largely independent of sample concentration.[1][2] This feature is a hallmark diagnostic tool for the 2-hydroxybenzaldehyde scaffold.

Spin-Spin Coupling

The splitting patterns (multiplicities) of the aromatic protons are determined by their coupling to neighboring protons. The magnitude of the coupling constant (J) is distance-dependent:

-

Ortho coupling (³J): Occurs between protons on adjacent carbons, typically 7–10 Hz.

-

Meta coupling (⁴J): Occurs between protons separated by two carbons, typically 2–3 Hz.

-